molecular formula C13H16N2S B7830465 4-(4-methylphenyl)-N-propyl-1,3-thiazol-2-amine

4-(4-methylphenyl)-N-propyl-1,3-thiazol-2-amine

Cat. No.: B7830465
M. Wt: 232.35 g/mol
InChI Key: TWZGEBGOCBCLPL-UHFFFAOYSA-N
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Description

4-(4-methylphenyl)-N-propyl-1,3-thiazol-2-amine is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylphenyl)-N-propyl-1,3-thiazol-2-amine typically involves the reaction of 4-methylbenzyl chloride with propylamine to form 4-methyl-N-propylbenzylamine. This intermediate is then reacted with thiourea under acidic conditions to form the thiazole ring, resulting in the final product. The reaction conditions often include heating the mixture to facilitate the formation of the thiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors may also be employed to ensure consistent production and quality control.

Chemical Reactions Analysis

Types of Reactions

4-(4-methylphenyl)-N-propyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation, while nitration can be achieved using a mixture of nitric and sulfuric acids.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-(4-methylphenyl)-N-propyl-1,3-thiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(4-methylphenyl)-N-propyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(4-methylphenyl)-1,3-thiazol-2-amine: Lacks the propyl group, which may affect its biological activity and chemical reactivity.

    4-(4-chlorophenyl)-N-propyl-1,3-thiazol-2-amine: Contains a chlorine atom instead of a methyl group, potentially altering its properties.

    4-(4-methylphenyl)-N-ethyl-1,3-thiazol-2-amine: Has an ethyl group instead of a propyl group, which may influence its interactions with molecular targets.

Uniqueness

4-(4-methylphenyl)-N-propyl-1,3-thiazol-2-amine is unique due to the presence of both the 4-methylphenyl and N-propyl groups, which can influence its chemical and biological properties. These structural features may enhance its ability to interact with specific targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

4-(4-methylphenyl)-N-propyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2S/c1-3-8-14-13-15-12(9-16-13)11-6-4-10(2)5-7-11/h4-7,9H,3,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWZGEBGOCBCLPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC(=CS1)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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